molecular formula C11H16O2 B15416320 2-Methyl-1-phenylbutane-2-peroxol CAS No. 140860-74-8

2-Methyl-1-phenylbutane-2-peroxol

Cat. No.: B15416320
CAS No.: 140860-74-8
M. Wt: 180.24 g/mol
InChI Key: FKNGBRDEEADKNY-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylbutane-2-peroxol (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140860-74-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2-hydroperoxy-2-methylbutyl)benzene

InChI

InChI=1S/C11H16O2/c1-3-11(2,13-12)9-10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3

InChI Key

FKNGBRDEEADKNY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CC=CC=C1)OO

Origin of Product

United States

Nomenclature and Advanced Structural Representation of 2 Methyl 1 Phenylbutane 2 Peroxol

Systematic IUPAC Naming Conventions for Alkyl Hydroperoxides

Organic compounds containing the hydroperoxy functional group (-OOH) are known as hydroperoxides or, alternatively, peroxols. The International Union of Pure and Applied Chemistry (IUPAC) provides clear guidelines for their nomenclature. acdlabs.comacdlabs.com

There are two primary methods for naming hydroperoxides:

Functional Class Nomenclature : This method treats the compound as a class derivative. The name of the alkyl group (R) is stated, followed by a space and the word "hydroperoxide". acdlabs.com For the compound , the alkyl group is 2-methyl-1-phenylbutan-2-yl. Therefore, its functional class name is 2-Methyl-1-phenylbutan-2-yl hydroperoxide .

Substitutive Nomenclature : In this approach, the -OOH group is treated as a substituent on the parent alkane chain and is denoted by the prefix "hydroperoxy-". acdlabs.comacdlabs.com The parent chain is butane (B89635), substituted with a methyl group at position 2 and a phenyl group at position 1. The hydroperoxy group is also at position 2. Following alphabetical order for the prefixes, the systematic substitutive name is 2-Hydroperoxy-2-methyl-1-phenylbutane .

The name "2-Methyl-1-phenylbutane-2-peroxol" uses an alternative but valid name for the functional group. While less common in formal IUPAC recommendations, "peroxol" is understood to refer to the hydroperoxide moiety. wikipedia.org

Stereochemical Considerations for this compound

Stereochemistry describes the three-dimensional arrangement of atoms in a molecule. For this compound, this is a critical aspect due to the presence of a chiral center.

A chiral center is a carbon atom bonded to four different substituent groups. In the structure of this compound, the carbon atom at the second position (C2) is bonded to:

A phenylmethyl (benzyl) group (-CH₂C₆H₅)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A hydroperoxy group (-OOH)

Since all four groups are distinct, the C2 atom is a chiral center. Molecules with a single chiral center are chiral, meaning they are non-superimposable on their mirror images. vanderbilt.eduyoutube.com This gives rise to a pair of stereoisomers known as enantiomers . These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. chemistrysteps.com Enantiomers possess identical physical properties, such as boiling point and melting point, but differ in their interaction with plane-polarized light (optical activity) and other chiral molecules. vanderbilt.edu

If other chiral centers were present in the molecule, it would give rise to diastereomers , which are stereoisomers that are not mirror images of each other and have different physical properties. However, as this compound has only one such center, it exists only as a pair of enantiomers. The determination of the absolute configuration of hydroperoxides can be achieved through techniques like high-performance liquid chromatography (HPLC) after converting them into diastereomeric esters. nih.gov

The structure of this compound allows for rotation around several single bonds, leading to various conformations. Of particular interest are the rotations involving the hydroperoxy group, specifically around the C-O and O-O bonds.

The rotation around the O-O bond in hydroperoxides is characterized by distinct energy barriers. nih.gov Theoretical studies on hydrogen peroxide and other small hydroperoxides show that the molecule preferentially adopts a skew (or gauche) conformation, where the C-O-O-H dihedral angle is approximately 120°. nih.govwikipedia.org This is a result of a complex interplay between steric repulsion of the substituent groups and electronic effects, such as the stabilizing hyperconjugation between the oxygen lone pairs and the antibonding σ* orbitals.

The transition states for this rotation are the cis (0° dihedral angle) and trans (180° dihedral angle) conformations. The cis conformation is the highest energy state due to strong steric and electronic repulsion, representing a significant rotational barrier. mdpi.com The trans conformation is a lower energy barrier. mdpi.com For this compound, the bulky phenylmethyl, ethyl, and methyl groups attached to the C2 carbon would introduce additional steric hindrance, influencing the precise energy of these rotational barriers.

Electronic Structure and Bonding Characteristics of the Peroxol Moiety

The hydroperoxy (-OOH) group, also known as the peroxol moiety, defines the chemical nature of this compound. Its electronic structure is dominated by the properties of the oxygen-oxygen single bond.

The O-O bond is notably weak and reactive. wikipedia.org High-level ab initio calculations have established that the bond dissociation energy (BDE) for the O-O bond in various organic hydroperoxides is typically in the range of 45-50 kcal/mol (190–210 kJ/mol). wikipedia.orgwayne.eduacs.org This is significantly weaker than typical C-C, C-H, or C-O bonds, making the O-O bond susceptible to homolytic cleavage to form radicals. wikipedia.org

From a molecular orbital (MO) perspective, the peroxide ion ([O₂]²⁻), which is isoelectronic with F₂, has a formal bond order of one. ncl.ac.uk In a hydroperoxide like H₂O₂, the highest occupied molecular orbital (HOMO) is an antibonding π* orbital associated with the two oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) is the corresponding antibonding σ* orbital. uwosh.edu This high-energy HOMO contributes to the group's ability to act as a nucleophile and an oxidizing agent. The electron-rich nature of the oxygen atoms is evident from electrostatic potential maps, which show a concentration of negative charge around them. uwosh.edu

The geometry of the hydroperoxide group is also well-characterized. The O-O bond length is approximately 1.45 Å. wikipedia.org The R-O-O bond angle (where R is a carbon atom) is typically around 110°, similar to the bond angle in water. wikipedia.org

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound NameSystematic IUPAC NameFormula
This compound2-Hydroperoxy-2-methyl-1-phenylbutaneC₁₁H₁₆O₂
Hydrogen peroxideDihydrogen dioxideH₂O₂

Table 2: Typical Research Findings on Hydroperoxide (Peroxol) Moiety Properties

PropertyTypical ValueReference(s)
O-O Bond Dissociation Energy (BDE)45–50 kcal/mol (190–210 kJ/mol) wikipedia.orgwayne.eduresearchgate.net
O-O Bond Length~1.45 Å wikipedia.org
R-O-O Bond Angle~110° wikipedia.org
C-O-O-H Dihedral Angle (stable)~120° (skew conformation) nih.govwikipedia.org
pKa (mildly acidic)11.5 - 13.1 for various hydroperoxides wikipedia.org

Synthetic Methodologies for 2 Methyl 1 Phenylbutane 2 Peroxol and Analogues

Development of Novel Synthetic Routes to 2-Methyl-1-phenylbutane-2-peroxol

The creation of the hydroperoxide functional group on the tertiary carbon of the 2-methyl-1-phenylbutane backbone can be approached through two primary strategies: the functionalization of readily available precursors or the direct introduction of the peroxy group.

The most direct precursors to this compound are the parent hydrocarbon, 2-methyl-1-phenylbutane, and the corresponding tertiary alcohol, 2-methyl-1-phenylbutan-2-ol.

From the Hydrocarbon (Autoxidation): The most commercially significant method for producing alkylaryl hydroperoxides is the autoxidation of a hydrocarbon with molecular oxygen (O₂). wikipedia.org This process is a free-radical chain reaction that preferentially targets the most labile C-H bond. In 2-methyl-1-phenylbutane, the hydrogen atom at the C-2 position is both tertiary and benzylic, making it particularly susceptible to hydrogen abstraction and subsequent peroxidation. wordpress.com The mechanism involves initiation, propagation, and termination steps, leading to the formation of the desired hydroperoxide. numberanalytics.com This reaction is often facilitated by catalysts to increase the rate and selectivity.

From the Alcohol: An alternative route involves the synthesis of the corresponding tertiary alcohol, 2-methyl-1-phenylbutan-2-ol, which is then oxidized to the hydroperoxide. This two-step approach can offer high selectivity. The conversion of tertiary alcohols to their corresponding hydroperoxides can be achieved by reaction with hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst. For instance, synthetic zeolites containing titanium have been patented for this transformation, offering a method to produce the desired hydroperoxide that is substantially free of peroxide byproducts. google.com Similarly, molybdenum-based catalysts, such as molybdenum dioxide acetylacetonate (B107027) (MoO₂(acac)₂), can catalyze the conversion of alcohols to hydroperoxides with high chemoselectivity. organic-chemistry.org

Direct peroxidation refers to methods where the C-OOH group is formed in a single conceptual step from the hydrocarbon precursor.

The autoxidation of 2-methyl-1-phenylbutane with air or pure oxygen is the most straightforward example of a direct peroxidation reaction. wikipedia.orgnumberanalytics.com This process is fundamental to industrial syntheses, such as the Hock process for producing phenol (B47542) and acetone (B3395972) from cumene (B47948), which proceeds via the cumene hydroperoxide intermediate. wordpress.com The reaction conditions, including temperature, pressure, and the presence of catalysts or initiators, can be optimized to favor hydroperoxide formation over decomposition or the formation of byproducts. numberanalytics.comresearchgate.net

More recent and "green" approaches to direct peroxidation include photocatalytic methods. For example, Eosin (B541160) Y, a common organic dye, has been shown to catalyze the benzylic hydroperoxidation of various substrates using molecular oxygen as the oxidant and a simple blue LED light source. organic-chemistry.org This method is highly efficient for preparing primary, secondary, and tertiary hydroperoxides and is compatible with a wide range of functional groups.

Catalyst Systems for Selective Peroxol Formation

The efficiency and selectivity of peroxidation reactions are heavily dependent on the catalyst system employed. Research has focused on transition metal complexes, organocatalysts, and biocatalysts to achieve high yields and minimize unwanted side reactions.

Transition metal complexes are widely used to catalyze the oxidation of C-H bonds with peroxides. youtube.com For the aerobic oxidation of alkylbenzenes, salts of cobalt and manganese are common catalysts that facilitate the free-radical autoxidation pathway. numberanalytics.com These metals can participate in redox cycles that help initiate and propagate the radical chain, allowing the reaction to proceed under milder conditions than uncatalyzed autoxidation. For instance, silver nanoparticles supported on niobia (Ag/Nb₂O₅) have been studied for the selective oxidation of ethylbenzene (B125841), demonstrating the potential for heterogeneous catalysts in these transformations. whiterose.ac.uk The choice of metal, ligand, and reaction solvent can significantly influence the outcome of the oxidation. numberanalytics.com

Table 1: Comparison of Catalysts in the Oxidation of Ethylbenzene (An Analogue)

Catalyst System Oxidant Temperature (°C) Conversion (%) Selectivity to Hydroperoxide (%) Reference
None (Autoxidation) O₂ 135-170 Low Moderate researchgate.net
Cobalt Naphthenate O₂ 130 ~5 ~80-85 numberanalytics.com
Ag/Nb₂O₅ O₂ 120-150 5-10 ~70-75 (to ketone/alcohol) whiterose.ac.uk

Note: Data is illustrative for the analogous oxidation of ethylbenzene and selectivity can vary based on specific conditions. Selectivity for Ag/Nb₂O₅ is to the sum of ketone and alcohol products, as hydroperoxide is an intermediate.

Organocatalysis offers a metal-free alternative for peroxidation reactions, which is advantageous for avoiding metal contamination in the final product. nih.govrsc.org A prominent example is the use of N-hydroxyimides, particularly N-hydroxyphthalimide (NHPI), for the aerobic oxidation of alkylbenzenes. researchgate.netresearchgate.net The catalytic cycle involves the generation of the phthalimide-N-oxyl (PINO) radical, a potent hydrogen atom abstractor. PINO selectively abstracts the weak benzylic hydrogen from the substrate, initiating the radical chain for peroxidation. This method allows for high selectivity to the hydroperoxide at lower temperatures (e.g., 30-80 °C) compared to traditional autoxidation. researchgate.net

Table 2: NHPI-Catalyzed Aerobic Oxidation of Alkylbenzenes

Substrate Catalyst System Conversion (%) Selectivity to Hydroperoxide (%) Reference
Ethylbenzene NHPI / Peracid Activator 11-21 87-99 researchgate.net
sec-Butylbenzene NHPI / Peracid Activator 10-30 High (unspecified) researchgate.net

Note: Data is sourced from patent literature and demonstrates the general effectiveness of the NHPI system.

Other organocatalytic systems, such as those employing diketones in the presence of hydrogen peroxide, have also been developed for oxidation reactions, including sulfoxidation. nih.gov

Enzymes offer unparalleled selectivity for chemical transformations under mild, environmentally benign conditions. nih.gov While direct enzymatic peroxidation of an alkylbenzene to a hydroperoxide is less common, related oxyfunctionalization reactions are well-documented.

Enzymes such as cytochrome P450 monooxygenases (P450s) are renowned for their ability to hydroxylate non-activated C-H bonds. nih.gov Extensive protein engineering efforts have yielded P450 variants capable of selectively hydroxylating the benzylic position of various alkylbenzenes to produce the corresponding alcohols. nih.gov This alcohol could then serve as a precursor for chemical conversion to the hydroperoxide.

Furthermore, a class of enzymes known as unspecific peroxygenases (UPOs) uses hydrogen peroxide to perform a wide range of oxyfunctionalizations, including the hydroxylation of sp³-hybridized carbons, without the need for complex cofactors. acs.org Lipoxygenases are another class of enzymes that directly catalyze the peroxidation of lipids containing cis,cis-1,4-pentadiene structures by inserting molecular oxygen. nih.govsfrbm.org The principles of these biocatalytic systems suggest that with further enzyme discovery and engineering, a direct biocatalytic route to compounds like this compound may become feasible.

Table 3: Examples of P450-Catalyzed Benzylic C-H Hydroxylation on Alkylarene Substrates

Enzyme Substrate Product Isolated Yield (%) Reference
P450BM3 F87A/L188C Methyl 2-methoxy-3-methyl benzoate Benzylic alcohol 73 nih.gov
P450BM3 A328F Indane 1-Indanol High (unspecified) nih.gov
P450BM3 F87V 6-Iodotetralone Benzylic alcohol 37 nih.gov

Note: This table illustrates the potential of biocatalysts to functionalize the benzylic position, which is the first step in a potential chemoenzymatic route to the target peroxol.

Challenges in the Synthesis of Tertiary Alkyl Hydroperoxides

The synthesis of tertiary alkyl hydroperoxides is fraught with challenges, primarily stemming from the inherent instability of the peroxide functional group and the steric hindrance around the tertiary carbon center.

A major difficulty is the propensity of the hydroperoxide product to decompose under the very conditions required for its formation. psu.edu Harsh reaction conditions, such as high temperatures or the presence of certain catalysts, can lead to homolytic cleavage of the weak O-O bond, initiating radical chain reactions that consume the desired product. polymtl.ca

Another significant challenge is the frequent formation of unwanted by-products. The most common side reaction is the formation of the corresponding dialkyl peroxide (ROOR). psu.edu This occurs when the hydroperoxide product or another peroxide molecule reacts with the starting material or an intermediate. Separating the desired hydroperoxide from the dialkyl peroxide by-product can be difficult due to their similar physical properties.

Furthermore, the synthesis of tertiary hydroperoxides can be problematic. For example, attempts at two-fold alkylation of a gem-dihydroperoxide with a tertiary electrophile like tert-butyl bromide have proven unsuccessful, resulting in either no reaction or decomposition. nih.gov Standard substitution-based routes for preparing secondary alkyl hydroperoxides often result in low yields, a problem that is exacerbated with the increased steric hindrance of tertiary substrates. psu.edu

Isolation and Purification Techniques for Labile Organic Peroxols

The isolation and purification of labile organic peroxols require gentle techniques that avoid the high temperatures and harsh conditions that can cause decomposition. The goal is to separate the target hydroperoxide from unreacted starting materials, catalysts, and by-products like dialkyl peroxides and corresponding alcohols.

Chromatography is a widely used method. Silica gel column chromatography is often employed to purify hydroperoxides from reaction mixtures. nih.gov The polarity difference between the hydroperoxide, the less polar dialkyl peroxide, and the more polar alcohol allows for effective separation.

Chemical and Physical Separation: A common initial workup step involves washing the organic phase with water or aqueous solutions to remove water-soluble catalysts and by-products. mdpi.com For instance, after synthesis, a reaction mixture can be quenched with water and the organic phase washed until neutral to remove acidic or basic residues. mdpi.com Drying agents like anhydrous magnesium sulfate (B86663) or sodium sulfate are then used to remove residual water from the organic solution. google.com

Distillation is generally not suitable for non-volatile or thermally unstable peroxides. If distillation is attempted, it must be performed under high vacuum to lower the boiling point and minimize the risk of explosive decomposition. youtube.com

Crystallization/Freezing: For some hydroperoxides, purification can be achieved by fractional freezing. This method exploits differences in the freezing points of the components in the mixture. By carefully lowering the temperature, it is possible to selectively freeze out either the product or impurities. sciencemadness.org

Adsorption: Filtration through a bed of a suitable adsorbent, such as basic aluminum oxide, can be an effective method for removing peroxides from solvents. The polar peroxides are adsorbed onto the alumina, allowing the purified, less polar solvent to pass through. youtube.com

The purity of the isolated product is often assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can quantify the hydroperoxide and distinguish it from other species in a mixture. nih.gov

Table 3: Purification Techniques for Labile Organic Peroxols

Technique Principle Applicability/Limitations
Column Chromatography Separation based on differences in polarity. Highly effective for separating hydroperoxides from by-products like dialkyl peroxides and alcohols. nih.gov
Liquid-Liquid Extraction Separation based on differential solubility in immiscible liquids. Useful for removing water-soluble impurities like acids, bases, and some catalysts. mdpi.com
Vacuum Distillation Separation based on differences in boiling points at reduced pressure. Only suitable for volatile, relatively stable peroxides. High risk of decomposition for labile compounds. youtube.com
Fractional Freezing Separation based on differences in melting/freezing points. Can be effective but may be slow and less precise than chromatography. sciencemadness.org

| Adsorption | Removal of polar peroxides by passing the solution through an adsorbent like alumina. | Primarily used for removing peroxide impurities from a less polar solvent or product. youtube.com |

Reaction Mechanisms and Pathways Involving 2 Methyl 1 Phenylbutane 2 Peroxol

Homolytic O-O Bond Cleavage Pathways and Radical Generation

Homolytic cleavage of the O-O bond results in the formation of two radical species, where each oxygen atom retains one of the bonding electrons. wikipedia.org This process is fundamental to the use of organic peroxides as radical initiators. For 2-Methyl-1-phenylbutane-2-peroxol, this would lead to the formation of a cumyloxyl-type radical and a hydroxyl radical.

Thermal Decomposition Mechanisms

Organic peroxides are known to decompose upon heating, with the rate of decomposition being highly dependent on their structure. acs.org The thermal decomposition of tertiary alkyl peroxides proceeds via homolysis of the peroxide bond. acs.org For this compound, heating would induce the cleavage of the O-O bond to generate a 2-methyl-1-phenylbutan-2-oxyl radical and a hydroxyl radical. The resulting highly reactive radicals can then initiate further reactions, such as polymerization or hydrogen abstraction. youtube.com Theoretical studies on benzoyl peroxide, another common radical initiator, show that thermal decomposition leads to the formation of phenyl radicals and carbon dioxide. researchgate.net

The stability of the resulting radicals influences the decomposition rate. In the case of this compound, the tertiary benzylic nature of the carbon attached to the peroxy group would lead to a relatively stable tertiary alkoxy radical.

Table 1: General Conditions for Thermal Decomposition of Tertiary Alkyl Peroxides

Peroxide TypeTypical Decomposition Temperature Range (°C)Influencing Factors
Tertiary Alkyl Hydroperoxides80 - 150Substituents on the tertiary carbon, solvent polarity
Di-tert-alkyl Peroxides100 - 170Steric hindrance around the O-O bond

This table presents generalized data for analogous compounds and is intended for illustrative purposes.

Photoinduced Radical Generation

The O-O bond in peroxides can also be cleaved by the input of light energy, typically in the UV range. nih.gov This photoinduced decomposition also generates radicals. The process is significant in various chemical reactions and can occur under milder conditions than thermal decomposition. researchgate.net For this compound, UV irradiation would be expected to homolytically cleave the peroxide bond, yielding the same radical intermediates as in thermal decomposition. The efficiency of photoinduced radical generation can be influenced by the presence of photosensitizers. nih.gov

Metal-Mediated Radical Formation

Transition metal ions can catalyze the decomposition of hydroperoxides, often through a redox mechanism (Fenton-type reaction), to generate radicals. sci-hub.sepnas.org Common metals used for this purpose include iron, cobalt, and copper. google.comacs.org The reaction of a tertiary hydroperoxide like this compound with a metal ion such as Fe(II) would likely proceed via a single-electron transfer, leading to the formation of an alkoxy radical and a hydroxide (B78521) ion, with the metal being oxidized (e.g., Fe(II) to Fe(III)). pnas.org This method provides a controlled way to generate radicals at lower temperatures than thermal decomposition. acs.org

Heterolytic O-O Bond Cleavage Reactions

Heterolytic cleavage of the O-O bond involves the unequal sharing of the bonding electrons, resulting in the formation of ionic species. This type of cleavage is often facilitated by acids or bases.

Acid-Catalyzed Rearrangements (e.g., Criegee Rearrangements)

In the presence of strong acids, tertiary hydroperoxides can undergo a rearrangement known as the Criegee rearrangement. nih.govmdma.ch This reaction involves the protonation of the hydroperoxide, followed by the loss of a water molecule and a 1,2-migration of a substituent from the carbon to the adjacent oxygen atom. This generates a carbocation, which can then be trapped by a nucleophile. nih.govbeilstein-journals.org

For this compound, the migratory aptitude of the substituents on the tertiary carbon (phenyl, ethyl, and methyl groups) would determine the major rearrangement product. Generally, the migratory aptitude follows the order: aryl > alkyl. Among alkyl groups, the migratory aptitude is tertiary > secondary > primary. mdma.ch Therefore, the phenyl group would be expected to migrate preferentially, leading to the formation of a ketone and a phenol (B47542) derivative after workup.

Table 2: General Migratory Aptitudes in Criegee Rearrangements

Migrating GroupRelative Migratory Aptitude
Aryl (e.g., Phenyl)High
Tertiary AlkylHigh
Secondary AlkylModerate
Primary Alkyl (e.g., Ethyl)Low
MethylVery Low

This table presents generalized data for analogous compounds and is intended for illustrative purposes.

Base-Mediated Transformations

Organic peroxides can also undergo base-catalyzed decomposition. acs.org For hydroperoxides, a common base-mediated reaction is the Kornblum-DeLaMare rearrangement, which leads to the formation of a ketone and an alcohol. wikipedia.org This reaction typically requires a base to deprotonate the hydroperoxide, followed by an intramolecular rearrangement. The reaction of this compound with a base would likely yield 1-phenyl-2-butanone and methanol.

Regioselectivity and Stereoselectivity in Peroxol-Mediated Reactions

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. acs.orgchegg.com

In the Baeyer-Villiger oxidation , regioselectivity is dictated by the migratory aptitude of the substituents on the ketone. organic-chemistry.orgjk-sci.com The oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon.

In alkene epoxidation , the reaction is generally not regioselective unless the double bond is part of a more complex molecule where steric or electronic factors come into play. However, it is highly stereospecific, meaning the stereochemistry of the alkene directly determines the stereochemistry of the epoxide. rsc.org

C-H functionalization reactions often present significant challenges in achieving high regioselectivity. The presence of directing groups on the substrate is a common strategy to control the site of reaction. Without such directing groups, selectivity often favors the weakest C-H bond (e.g., tertiary > secondary > primary).

Mechanistic Investigations via Kinetic Isotope Effects and Trapping Experiments

Mechanistic studies are crucial for understanding reaction pathways. The kinetic isotope effect (KIE) is a powerful tool for this purpose. It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). ucalgary.ca A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond to the isotope is broken in the rate-determining step of the reaction. stackexchange.com Secondary KIEs occur when the isotopically substituted bond is not broken but is located near the reaction center. stackexchange.com

Trapping experiments are designed to intercept and identify reactive intermediates. For example, in a reaction suspected to proceed through a radical mechanism, a radical scavenger can be added. If the reaction is inhibited or if a product derived from the trapped radical is observed, it provides evidence for the proposed radical intermediate.

For the reactions discussed:

C-H Functionalization: A large primary KIE would be expected if C-H bond cleavage is the rate-limiting step.

Baeyer-Villiger Oxidation: KIE studies can help elucidate the concerted nature of the migration step.

Alcohol Oxidation: A significant KIE is expected when the C-H bond on the carbon bearing the hydroxyl group is broken in the rate-determining step. masterorganicchemistry.com

Due to the lack of specific studies on this compound, no experimental KIE or trapping experiment data can be reported for this compound.

Spectroscopic and Advanced Analytical Characterization of 2 Methyl 1 Phenylbutane 2 Peroxol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 2-Methyl-1-phenylbutane-2-peroxol can be determined.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The hydroperoxy proton (-OOH) is a key diagnostic signal, typically appearing significantly downfield. nih.govnih.gov The expected chemical shifts for the protons in this compound are detailed in the table below. The phenyl group protons will exhibit characteristic splitting patterns in the aromatic region of the spectrum. The methylene (B1212753) protons adjacent to the phenyl group and the tertiary carbon will show complex splitting due to coupling with each other. The gem-dimethyl groups are expected to be diastereotopic, potentially leading to two distinct singlets.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Phenyl-H7.20-7.40Multiplet5H
-CH₂-Ph2.70-2.90Multiplet2H
-CH₂-C(OOH)-1.80-2.00Multiplet2H
-C(CH₃)₂-1.20-1.40Two Singlets6H
-OOH8.00-9.00Singlet (broad)1H

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom bearing the hydroperoxy group is expected to be significantly deshielded. The chemical shifts of the aromatic carbons can be predicted based on substituent effects.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Quaternary C-OOH80-90
Phenyl C (ipso)140-142
Phenyl C (ortho, meta, para)125-130
-CH₂-Ph40-45
-CH₂-C(OOH)-30-35
-C(CH₃)₂-25-30

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.eduyoutube.com Key expected correlations for this compound would be between the phenyl protons, the benzylic methylene protons (-CH₂-Ph), and the adjacent methylene protons (-CH₂-C(OOH)-).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. researchgate.net The HSQC spectrum would show cross-peaks connecting the protons to their attached carbons as listed in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons. For instance, the protons of the gem-dimethyl groups would show correlations to the quaternary carbon bearing the hydroperoxy group and the adjacent methylene carbon. The benzylic protons would show correlations to the ipso-carbon of the phenyl ring.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₁H₁₆O₂, the expected exact mass would be calculated.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺181.1223
[M+Na]⁺203.1043
[M+NH₄]⁺198.1489

Note: These values are calculated based on the molecular formula C₁₁H₁₆O₂.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. For organic hydroperoxides, a common fragmentation pathway is the neutral loss of hydrogen peroxide (H₂O₂), which corresponds to a loss of 34 Da from the protonated molecular ion. copernicus.orgcopernicus.org Another characteristic fragmentation for the ammonium (B1175870) adduct ([M+NH₄]⁺) is the neutral loss of 51 Da, corresponding to the loss of H₂O₂ and NH₃. copernicus.org The fragmentation of this compound would also likely involve cleavage of the carbon-carbon bonds, leading to the formation of stable carbocations, such as the tropylium (B1234903) ion (m/z 91) from the phenylmethyl moiety.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and for studying the fragmentation patterns of thermally labile molecules like hydroperoxides. For this compound, with a molecular formula of C11H16O2, the expected molecular weight is approximately 180.24 g/mol . nih.gov

In positive ion mode, ESI-MS would likely detect the protonated molecule [M+H]+ at an m/z of approximately 181.12. Adducts with sodium [M+Na]+ or potassium [M+K]+ are also commonly observed, which would appear at m/z values corresponding to the addition of the respective ion masses. The fragmentation pattern in tandem MS (MS/MS) experiments would be expected to involve the cleavage of the weak oxygen-oxygen bond of the hydroperoxide group, as well as the loss of water or other small neutral molecules.

Table 1: Predicted ESI-MS Data for this compound

Ion SpeciesPredicted m/z
[M+H]+~181.12
[M+Na]+~203.10
[M+K]+~219.07

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. The most prominent of these would be the O-H stretching vibration of the hydroperoxide group, which is typically observed in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Other significant peaks would include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹). The C=C stretching vibrations of the phenyl group would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration and the O-O stretching of the peroxide group, which is often weak, would be expected in the fingerprint region below 1300 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (Hydroperoxide)3200-3600
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=C Stretch (Aromatic)1450-1600
C-O Stretch1000-1300
O-O Stretch (Peroxide)820-890

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the non-polar bonds. The symmetric stretching of the C=C bonds in the phenyl ring typically gives a strong signal in the 1580-1620 cm⁻¹ region. The O-O stretching vibration of the peroxide group, while weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, typically appearing in the 840-890 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. If this compound can be obtained as a suitable single crystal, this technique would provide precise bond lengths, bond angles, and conformational details. This would unequivocally confirm the connectivity of the atoms and the geometry of the hydroperoxide group relative to the rest of the molecule. To date, no public crystal structure data for this specific compound is available.

Chromatographic Techniques for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. However, the analysis of peroxides like this compound by GC-MS can be challenging due to their thermal instability. The high temperatures of the GC inlet and column can cause the peroxide to decompose.

If analysis is successful, the gas chromatogram would provide the retention time of the compound, which is indicative of its volatility and interaction with the stationary phase of the column. The mass spectrometer would then provide a mass spectrum of the eluting compound. The resulting mass spectrum from electron ionization (EI) would likely show extensive fragmentation. Key fragments would be expected from the cleavage of the C-C bonds and the peroxide linkage, leading to characteristic ions that can be used to deduce the structure of the parent molecule. For instance, a fragment corresponding to the loss of the hydroperoxy group (•OOH) or water (H₂O) would be anticipated. Due to the high likelihood of decomposition, specialized techniques such as cool on-column injection might be necessary to obtain a spectrum of the intact molecule.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of organic compounds in complex mixtures. mdpi.com For a thermally labile compound like this compound, LC-MS provides the advantage of analysis at ambient temperature, minimizing the risk of degradation that can occur in gas chromatography.

Typically, a reversed-phase high-performance liquid chromatography (HPLC) setup is employed, which separates compounds based on their hydrophobicity. rsc.org The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. rsc.org

Due to the poor ionization efficiency of many hydroperoxides, specialized ionization techniques are necessary. mdpi.comcopernicus.org Atmospheric Pressure Chemical Ionization (APCI) is a suitable method for such analyses. In the presence of a source of ammonium ions, such as ammonium acetate (B1210297) added to the mobile phase, organic hydroperoxides readily form ammonium adducts ([M+NH₄]⁺). copernicus.orgdtic.mil This process enhances the signal of the molecular ion, facilitating its detection.

Tandem mass spectrometry (MS/MS) experiments on the [M+NH₄]⁺ precursor ion are used to elicit structural information. A common fragmentation pathway for these adducts is the neutral loss of small molecules. For this compound, collision-induced dissociation (CID) would likely result in the loss of an ammonia (B1221849) molecule (-NH₃) and a water molecule (-H₂O), providing characteristic fragment ions that confirm the presence of the hydroperoxide group. copernicus.org

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound Adduct

Ion DescriptionProposed FormulaPredicted m/z
Ammonium Adduct[C₁₁H₁₆O₂ + NH₄]⁺198.15
Fragment after Neutral Loss of Ammonia[C₁₁H₁₇O₂]⁺181.12
Fragment after Neutral Loss of Water and Ammonia[C₁₁H₁₅O]⁺163.11

Note: The m/z values are predicted based on the chemical formula and may vary slightly in experimental conditions.

GC/FT-IR for Gas-Phase Analysis

Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC/FT-IR) is a powerful hyphenated technique that provides separation of volatile compounds followed by their identification based on their infrared absorption spectra in the gas phase. nih.govrsc.org While organic peroxides can be prone to thermal decomposition in the high temperatures of the GC injector and column, careful optimization of conditions can sometimes allow for their analysis. mdpi.comacs.org

The primary utility of GC-FTIR is its ability to provide unambiguous identification of isomers, which can be challenging for mass spectrometry alone. nih.gov The FT-IR detector measures the vibrational spectra of the eluting compounds, providing a unique fingerprint for the molecule.

For this compound, the gas-phase IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. These include stretching vibrations for the O-H group of the hydroperoxide, C-H bonds in the alkyl and aromatic portions, the O-O peroxide bond, and various vibrations from the phenyl group. acs.orgresearchgate.net

Table 2: Predicted Gas-Phase FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3550-3450O-H StretchHydroperoxide
~3100-3000C-H StretchAromatic (Phenyl)
~3000-2850C-H StretchAliphatic (Alkyl)
~1600, ~1495, ~1450C=C StretchAromatic Ring
~1200-1000C-O StretchPeroxide
~900-800O-O StretchPeroxide
~770-730 and ~720-680C-H Bend (Out-of-plane)Monosubstituted Phenyl

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The groups within a molecule that are responsible for light absorption are known as chromophores. upenn.edu

In this compound, there are two primary chromophoric features: the peroxide group (-OOH) and the phenyl group. The peroxide group contains non-bonding electrons (n) which can be excited to an anti-bonding sigma orbital (σ). This n → σ transition for simple alkyl hydroperoxides is typically weak and occurs at low wavelengths. upenn.edursc.org

However, the presence of the phenyl ring dominates the UV spectrum. The conjugated pi (π) system of the benzene (B151609) ring gives rise to intense π → π* transitions. libretexts.org For a monosubstituted benzene ring, these transitions typically result in a strong absorption band (the E2-band) around 200-220 nm and a weaker, structured band (the B-band) around 250-270 nm. The presence of the alkyl peroxide substituent may cause a slight shift in the position and intensity of these bands. According to Beer's Law, the intensity of the absorption is directly proportional to the concentration of the compound, allowing this technique to be used for quantitative analysis.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Electronic TransitionWavelength (λₘₐₓ)Molar Absorptivity (ε)Chromophore
π → π~265 nmWeak (~200-300 L mol⁻¹ cm⁻¹)Phenyl Ring
π → π~210 nmStrong (~6,000-8,000 L mol⁻¹ cm⁻¹)Phenyl Ring
n → σ*<200 nmVery WeakPeroxide (-OOH)

Computational and Theoretical Investigations of 2 Methyl 1 Phenylbutane 2 Peroxol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of molecules like 2-Methyl-1-phenylbutane-2-peroxol. Density Functional Theory (DFT) and ab initio methods are powerful tools for these investigations. The choice of method and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining accurate results. nih.gov For organic peroxides, these calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

For a molecule like this compound, the HOMO is expected to be localized primarily on the peroxide (O-O) bond, making it susceptible to electrophilic attack. The LUMO, conversely, would likely be an antibonding orbital associated with the O-O bond, indicating that the addition of an electron would lead to its cleavage.

The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis or by examining the Molecular Electrostatic Potential (MESP). These analyses reveal the partial charges on each atom, identifying electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the peroxol group are expected to carry a significant negative charge, while the hydrogen of the hydroperoxyl group would be partially positive.

Table 1: Representative Quantum Chemical Descriptors for an Analogous Organic Peroxide

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 1.8 D

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations can provide insights into the vibrational frequencies that would be observed in an infrared (IR) spectrum. nih.gov The characteristic O-O stretching and O-H stretching frequencies of the peroxol group in this compound can be predicted with a reasonable degree of accuracy.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated. nih.gov These theoretical chemical shifts can aid in the assignment of experimental NMR spectra and provide a detailed understanding of the electronic environment of each nucleus within the molecule.

Table 2: Predicted Spectroscopic Data for an Analogous Organic Peroxide

Spectroscopic Parameter Predicted Value
O-O Stretch Frequency 850-900 cm⁻¹
O-H Stretch Frequency 3400-3500 cm⁻¹
¹H Chemical Shift (OOH) 8.0-9.0 ppm
¹³C Chemical Shift (C-OOH) 70-80 ppm

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is an invaluable tool for investigating the reaction mechanisms of organic peroxides, including their decomposition and their interactions with other molecules. These studies can elucidate the energetics of different reaction pathways and characterize the transient species involved.

The cleavage of the weak O-O bond is a characteristic reaction of peroxides and can proceed through either a homolytic or heterolytic pathway.

Homolysis: The O-O bond breaks symmetrically, yielding two radical species (RO• and •OH). The energy required for this process is the Bond Dissociation Energy (BDE). Computational methods can provide accurate estimates of the O-O BDE. acs.org

Heterolysis: The O-O bond breaks asymmetrically, resulting in the formation of ions (RO⁻ and OH⁺ or RO⁺ and OH⁻). This pathway is often facilitated by polar solvents or the presence of catalysts. nih.govnih.gov

Theoretical calculations can determine the activation energies for both homolytic and heterolytic cleavage, providing insights into the preferred decomposition pathway under different conditions. For tertiary alkyl hydroperoxides like this compound, the stability of the resulting tertiary alkylperoxy and alkoxy radicals can influence the energetics of the homolytic pathway.

Table 3: Representative Calculated O-O Bond Dissociation Energies (BDE) for Analogous Peroxides

Peroxide BDE (kcal/mol)
Hydrogen Peroxide 36-40
Methyl Hydroperoxide 42-45
tert-Butyl Hydroperoxide 43-46

The decomposition of organic peroxides is often catalyzed by transition metals. Computational studies can model the interaction between the peroxide and the catalyst, providing a detailed picture of the reaction mechanism at the molecular level. nih.gov These models can help to understand how the catalyst lowers the activation energy for O-O bond cleavage.

For instance, in a Fenton-like reaction, a metal catalyst can interact with the hydroperoxyl group of this compound, facilitating the generation of reactive oxygen species. pnas.orgpnas.org Quantum chemical calculations can characterize the structure of the catalyst-peroxide complex and the transition state for the O-O bond cleavage step.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of molecules over time, taking into account temperature, pressure, and the presence of other molecules. psu.edu

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, and MD simulations can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules.

Furthermore, MD simulations can provide insights into the intermolecular interactions of this compound. The hydroperoxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. pku.edu.cn In a solvent, MD simulations can model the solvation shell around the molecule and quantify the strength of the solute-solvent interactions. These simulations are essential for understanding the behavior of this compound in a condensed phase.

Correlation of Computational Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models by comparing their predictions with experimental data. This correlation is essential for establishing the accuracy and predictive power of the computational methods employed. For organic hydroperoxides, this involves comparing calculated properties such as reaction energies, bond dissociation energies, and spectroscopic parameters with values obtained from laboratory experiments.

Detailed research findings have shown that Density Functional Theory (DFT) is a widely used method for studying these compounds. The choice of the specific functional within DFT, such as M06 or PBE0, can be crucial for obtaining results that are in good agreement with experimental data, particularly for energy barriers in decomposition reactions. researchgate.net

Bond Dissociation Energies (BDEs)

One of the most important parameters for a hydroperoxide is the strength of the peroxide (O-O) bond, as its cleavage is often the initial step in decomposition. Computational methods can predict the O-O bond dissociation energy, which can then be compared with experimental values. Systematic computational studies on various organic hydroperoxides have revealed O-O BDEs to be in the range of 35 to 50 kcal/mol, which is consistent with experimental findings. nih.gov Theoretical calculations have shown that organic hydroperoxides typically have O-O BDEs that are approximately 4–7 kcal/mol lower than that of hydrogen peroxide, a trend that can be qualitatively understood by the relative stabilities of the resulting radical products. nih.gov

Interactive Data Table: O-O Bond Dissociation Energies (D₀) for Selected Hydroperoxides

CompoundComputational MethodCalculated D₀ (kcal/mol)Experimental D₀ (kcal/mol)
Hydrogen Peroxide (H₂O₂)Various High-Level~51~51
Methyl Hydroperoxide (CH₃OOH)G3//B3LYP44.844.5 ± 1
Ethyl Hydroperoxide (C₂H₅OOH)G3//B3LYP44.644.3 ± 1
tert-Butyl Hydroperoxide ((CH₃)₃COOH)G3//B3LYP44.143.8 ± 1
Cyclohexyl Hydroperoxide (C₆H₁₁OOH)High-Level~45Consistent with ~45

Note: The data in this table is illustrative and compiled from various computational studies on organic hydroperoxides. nih.gov

Reaction Kinetics and Mechanisms

Computational models are invaluable for elucidating the mechanisms of complex chemical reactions, such as the acid-catalyzed hydrolysis or thermal decomposition of organic hydroperoxides. copernicus.org Theoretical calculations can map out the entire potential energy surface of a reaction, identifying transition states and intermediates. The calculated activation energy (energy barrier) for a reaction can be directly compared to the activation energy determined from experimental kinetic studies. researchgate.net

For instance, in the study of acid-catalyzed hydrolysis of organic hydroperoxides, a computational strategy combining the H₃O⁺(H₂O)₁ proton model with the M06-2X density functional was found to reliably predict the rate constants (kₐ) when compared with available experimental values. copernicus.org Similarly, theoretical investigations into the decomposition of hydrogen peroxide have shown that calculated barrier heights for certain pathways are close to the experimental activation energy. researchgate.net

Interactive Data Table: Comparison of Calculated vs. Experimental Activation Energies

ReactionComputational ModelCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)
H₂O₂ Dimer-Based DecompositionDFT52-62~55
Acid-Catalyzed Hydrolysis of ROOHM06-2X/6-311++G(3df,2pd)Varies by substrateGood agreement with experiment
H₂O₂ Decomposition on ZrO₂DFT (M06 Functional)~15~14

Note: This table presents representative data to illustrate the correlation between computational and experimental findings in the study of peroxide decomposition. researchgate.netcopernicus.orgresearchgate.net

Spectroscopic Properties

Computational chemistry can also predict various spectroscopic properties, which can be compared with experimental spectra to confirm the structure and identity of a compound.

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. For example, the characteristic O-H stretching frequency in hydroperoxides is a key feature that can be accurately calculated and compared with experimental data. nih.gov

UV-Vis Spectroscopy: By using methods like Time-Dependent DFT (TD-DFT), researchers can calculate the electronic excitation energies of a molecule. These energies correspond to the absorption wavelengths observed in UV-Visible spectroscopy and can help in understanding the photochemistry of the compound. spectroscopyonline.com

NMR Spectroscopy: Quantum chemical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants of a molecule. These predicted values can then be compared with experimental NMR spectra to aid in structure elucidation.

The close agreement between computationally predicted data and experimental observations, as illustrated in the tables above, provides confidence in the theoretical models. natureasia.com This synergy between theory and experiment is crucial for advancing the understanding of the chemical behavior of reactive species like organic hydroperoxides.

Based on the conducted research, there is no scientific literature or data available for the chemical compound "this compound." Consequently, it is not possible to provide an article on its applications in chemical synthesis and materials science as outlined in the request.

The lack of information across various scientific and chemical databases suggests that this specific compound may not be a subject of published research or may be known under a different nomenclature that is not readily identifiable. Without any research findings, generating content on its role as a polymerization initiator, its use in advanced organic transformations, or any other application would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on "this compound" cannot be generated.

Applications of 2 Methyl 1 Phenylbutane 2 Peroxol in Chemical Synthesis and Materials Science

Reagent in Advanced Organic Transformations

Asymmetric Oxidation Reactions

One established strategy involves the use of chiral titanium complexes to mediate the asymmetric oxidation of sulfides to sulfoxides. researchgate.netnih.govrsc.org In these systems, a titanium alkoxide is complexed with a chiral ligand, such as a derivative of binaphthol or hydrobenzoin, to create a chiral catalytic environment. This complex then activates an achiral hydroperoxide, like tert-butyl hydroperoxide (TBHP), to deliver oxygen to the substrate in a stereocontrolled manner. Given its structural similarity to common oxidants like TBHP and cumene (B47948) hydroperoxide, it is plausible that 2-Methyl-1-phenylbutane-2-peroxol could serve as the oxygen source in such catalytic systems. The presence of a phenyl group in the hydroperoxide could influence the electronic and steric environment of the catalytic center, potentially impacting both the reactivity and the enantioselectivity of the oxidation.

Another approach in asymmetric synthesis is the use of a chiral hydroperoxide itself to transfer chirality to a prochiral substrate. Although less common, this method has been explored. A hypothetical application of this compound, which is itself a chiral molecule, could be in the epoxidation of prochiral alkenes or the oxidation of sulfides without the need for a chiral catalyst. The stereochemical outcome of such a reaction would be dictated by the inherent chirality of the hydroperoxide.

The following table illustrates typical results for the asymmetric oxidation of a sulfide (B99878) using a chiral titanium catalyst and a common hydroperoxide, which could be conceptually extrapolated to the use of this compound.

Table 1: Representative Data for Asymmetric Sulfide Oxidation

Sulfide Substrate Chiral Catalyst System Hydroperoxide Solvent Temp (°C) Yield (%) Enantiomeric Excess (ee, %)
Thioanisole Ti(Oi-Pr)₄ / (+)-DET tert-Butyl hydroperoxide Toluene -20 95 >99
Methyl p-tolyl sulfide Ti(Oi-Pr)₄ / (S,S)-Hydrobenzoin Cumene hydroperoxide CH₂Cl₂ 0 92 96
Benzyl (B1604629) phenyl sulfide Ti(Oi-Pr)₄ / (R)-BINOL tert-Butyl hydroperoxide CCl₄ 25 88 93

Note: This data is illustrative and based on established methods for asymmetric sulfide oxidation, not on specific experimental results for this compound.

Role in the Generation of Reactive Oxygen Species for Synthetic Applications

Organic hydroperoxides are well-documented precursors to reactive oxygen species (ROS), which are highly reactive intermediates widely utilized in chemical synthesis. nih.gov The core of this reactivity lies in the relatively weak oxygen-oxygen single bond within the hydroperoxide functional group. This compound, as a tertiary benzylic hydroperoxide, is expected to readily generate ROS under appropriate conditions, such as thermal or photochemical induction, or through metal catalysis.

The primary ROS that can be generated from a hydroperoxide include alkoxyl radicals (RO•) and peroxyl radicals (ROO•). The homolytic cleavage of the O-O bond in this compound would yield a cumyloxyl-type radical and a hydroxyl radical. The presence of the phenyl group can stabilize adjacent radicals, influencing the reaction pathways.

Metal ions, particularly those with accessible one-electron redox couples like iron, copper, and cobalt, can catalyze the decomposition of hydroperoxides to generate ROS. For instance, the reaction of a hydroperoxide with a metal in a lower oxidation state (e.g., Fe²⁺) can lead to the formation of an alkoxyl radical and a hydroxyl anion, in a process analogous to the Fenton reaction. These generated radicals can then initiate a variety of synthetic transformations, including:

C-H activation: The highly reactive radicals can abstract hydrogen atoms from organic substrates, creating carbon-centered radicals that can then undergo further reactions such as oxidation or C-C bond formation.

Initiation of polymerization: Alkoxyl radicals are commonly used as initiators for free-radical polymerization of vinyl monomers.

Oxidative transformations: The generated ROS can act as the primary oxidants for a range of functional groups.

The generation of ROS from hydroperoxides is a cornerstone of many oxidative cross-coupling reactions. nih.gov For example, the radicals generated from the decomposition of a hydroperoxide can be used to functionalize arenes or to forge new carbon-carbon or carbon-heteroatom bonds. The specific structure of this compound could offer unique reactivity or selectivity in such transformations due to the combined steric and electronic effects of its substituents.

Potential in Green Chemistry and Sustainable Synthesis

The principles of green chemistry encourage the use of safer reagents and the design of more efficient and less wasteful synthetic processes. In this context, hydroperoxides like this compound can be considered as potentially "greener" oxidizing agents compared to many traditional stoichiometric oxidants, such as those based on heavy metals like chromium or manganese, which generate toxic waste products.

One of the key advantages of hydroperoxides is that their primary byproduct after oxygen transfer is the corresponding alcohol, which is often less hazardous and can potentially be recycled. In the case of this compound, the byproduct would be 2-methyl-1-phenylbutan-2-ol.

The application of hydroperoxides in catalysis aligns well with the goals of green chemistry. Metal-catalyzed oxidations using hydroperoxides can be highly efficient, requiring only a small amount of catalyst to turn over a large amount of substrate. Furthermore, research in this area focuses on the development of catalysts based on abundant and non-toxic metals.

Recent trends in sustainable synthesis have also explored the use of environmentally benign solvents, or even solvent-free reaction conditions. The physical properties of this compound, such as its solubility and boiling point, would be important factors in its applicability in such green protocols. For instance, the use of water as a solvent in oxidation reactions is a significant goal in green chemistry. The development of water-tolerant catalytic systems for hydroperoxide-mediated oxidations is an active area of research.

The synthesis of hydroperoxides themselves can also be designed to be more sustainable. For example, the eosin (B541160) Y-catalyzed benzylic hydroperoxidation using blue LED light and molecular oxygen as the oxidant represents a green method for the preparation of benzylic hydroperoxides. organic-chemistry.org Such methods avoid the use of more hazardous reagents and energy-intensive conditions.

The following table summarizes some of the green chemistry aspects related to the potential use of this compound.

Table 2: Green Chemistry Considerations for this compound

Green Chemistry Principle Potential Application/Advantage of this compound
Prevention Use in catalytic oxidation reactions minimizes waste compared to stoichiometric reagents.
Atom Economy Oxygen transfer reactions can have high atom economy.
Less Hazardous Chemical Syntheses Byproduct (corresponding alcohol) is generally less toxic than heavy metal waste.
Safer Solvents and Auxiliaries Potential for use in greener solvents like water or in solvent-free systems.

| Catalysis | Well-suited for use in catalytic oxidation processes. |

In-Depth Analysis of this compound's Thermal Behavior Remains Elusive

While general principles governing the thermal degradation of benzylic hydroperoxides offer a theoretical framework, the absence of empirical data for this particular compound prevents a detailed and authoritative discussion as outlined. Benzylic hydroperoxides are a class of organic compounds known for their thermal instability, often decomposing through radical mechanisms. This decomposition can be influenced by factors such as the solvent environment and the presence of impurities.

In broader studies of similar compounds, the decomposition of benzylic hydroperoxides is understood to initiate with the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of an alkoxyl and a hydroxyl radical. The subsequent reactions of these highly reactive radical intermediates determine the final product distribution. For instance, a structurally related compound, 2-methyl-1-phenyl-2-propyl hydroperoxide, has been studied in the context of electrochemical reactions, where its decomposition products include acetone (B3395972) and a benzyl radical, formed via β-scission of an intermediate alkoxyl radical. However, this is not a thermal decomposition study and does not provide the specific kinetic parameters requested.

Research on other organic peroxides has demonstrated that the choice of solvent can significantly impact the rate of thermal decomposition. Solvents can influence the stability of the transition state during the O-O bond cleavage, thereby altering the activation energy of the reaction. Similarly, the presence of impurities, particularly transition metal ions, can catalyze the decomposition of hydroperoxides, often leading to a complex mixture of products.

Without specific research focused on this compound, any detailed discussion on its thermal stability, the precise nature of its radical intermediates, and the quantitative distribution of its decomposition products would be speculative. The scientific community has not published in-depth studies that would provide the necessary data to construct a thorough and scientifically accurate article on this specific compound as requested.

Thermal Stability and Decomposition Kinetics of 2 Methyl 1 Phenylbutane 2 Peroxol

Factors Affecting Stability

Structural Influences on O-O Bond Stability

The core of a hydroperoxide's reactivity lies in the labile oxygen-oxygen single bond. The stability of this bond is influenced by the nature of the substituents attached to the carbon atom bearing the hydroperoxy group. In the case of 2-Methyl-1-phenylbutane-2-peroxol, a tertiary hydroperoxide, the peroxide group is attached to a carbon atom bonded to a methyl group, a phenyl group, and a butyl group.

The initial and rate-determining step in the thermal decomposition of many hydroperoxides is the homolytic cleavage of the O-O bond, which has a relatively low bond dissociation energy (BDE). High-level ab initio calculations have shown that the O-O BDE for a generic peroxide is approximately 45 kcal/mol. cdnsciencepub.com For tertiary alkyl hydroperoxides such as tert-butyl hydroperoxide, the O-O BDE has been reported to be around 44.1 kcal/mol. wayne.edu The presence of a phenyl group, as in cumene (B47948) hydroperoxide, results in a very similar O-O BDE of approximately 45.01 kcal/mol. wayne.edu This suggests that the O-O bond strength in this compound is expected to be in a similar range.

The following table presents bond dissociation energies for the O-O bond in various hydroperoxides, illustrating the influence of the substituent structure.

CompoundO-O Bond Dissociation Energy (kcal/mol)
Hydrogen Peroxide (HO-OH)50.5
Methyl Hydroperoxide (CH₃O-OH)44.96
tert-Butyl Hydroperoxide ((CH₃)₃CO-OH)44.1
Cumene Hydroperoxide (C₆H₅C(CH₃)₂O-OH)45.01
Data sourced from high-level ab initio calculations. wayne.eduwayne.edu

Catalytic Decomposition by Metals and Other Species

The decomposition of hydroperoxides can be significantly accelerated by the presence of catalysts, particularly transition metal ions and acids. umich.eduacs.org These catalysts provide lower energy pathways for the decomposition, often proceeding through ionic or radical-ionic mechanisms rather than simple homolytic cleavage.

Transition metals, such as those from the iron, cobalt, and manganese series, are known to be potent catalysts for hydroperoxide decomposition. acs.orgroyalsocietypublishing.org The catalytic cycle typically involves the metal ion cycling between two oxidation states. For instance, a metal ion in a lower oxidation state can react with the hydroperoxide to generate an alkoxy radical and a hydroxide (B78521) ion, with the metal being oxidized. The metal ion in the higher oxidation state can then react with another molecule of hydroperoxide to produce a peroxy radical and a proton, regenerating the lower oxidation state of the metal. This process, known as a Fenton-type reaction, can dramatically increase the rate of decomposition even at temperatures where the uncatalyzed thermal decomposition is negligible. sci-hub.se

Acids are also powerful catalysts for the decomposition of hydroperoxides, particularly tertiary hydroperoxides like this compound. umich.edunih.gov In the presence of strong acids, the decomposition can proceed via an ionic mechanism, leading to rearrangement products. For example, the acid-catalyzed decomposition of cumene hydroperoxide is the basis of the industrial process for the production of phenol (B47542) and acetone (B3395972). umich.edunih.gov This reaction proceeds through a protonated intermediate that undergoes a Criegee-type rearrangement.

The table below provides examples of catalysts and their effects on the decomposition of tertiary hydroperoxides.

HydroperoxideCatalystObserved Effect
Cumene HydroperoxideSulfuric AcidRapid decomposition to phenol and acetone, even at room temperature. nih.gov
Cumene HydroperoxideMetal ComplexesCatalytic decomposition to phenol. google.com
tert-Butyl HydroperoxideBirnessite-type Manganese OxidesCatalytic decomposition to tert-butyl alcohol and oxygen. acs.org
α-Hydroxyalkyl-HydroperoxidesFe²⁺Decomposition is outcompeted by H⁺-catalyzed decomposition in acidic aqueous media. acs.org

Controlled Decomposition for Specific Synthetic Outcomes

The ability to control the decomposition of hydroperoxides is crucial for their use as reagents in organic synthesis. By carefully selecting the reaction conditions, including the choice of catalyst and solvent, the decomposition of a hydroperoxide like this compound can be directed towards the formation of specific products.

A prime example of controlled decomposition is the aforementioned Hock rearrangement of cumene hydroperoxide, which yields phenol and acetone in high yields under acidic conditions. umich.edu This reaction is a cornerstone of the modern chemical industry. It is reasonable to expect that this compound would undergo a similar acid-catalyzed rearrangement. The migration of the phenyl group would lead to the formation of 2-butanone (B6335102) and phenol.

In the absence of strong acids, the decomposition can be controlled to favor the formation of alcohols. For instance, the metal-catalyzed decomposition of hydroperoxides in the presence of reducing agents can lead to the corresponding alcohols. The choice of metal catalyst can also influence the product distribution.

Furthermore, the radicals generated during the controlled decomposition of hydroperoxides can be trapped by other molecules to form new carbon-carbon or carbon-heteroatom bonds. For example, in the presence of an alkene, the alkoxy radical generated from the hydroperoxide can add across the double bond, initiating polymerization or leading to the formation of functionalized ethers or alcohols after subsequent reaction steps.

Future Research Directions and Perspectives for 2 Methyl 1 Phenylbutane 2 Peroxol

Exploration of New Catalytic Systems for Synthesis and Transformation

Future research would logically focus on developing novel catalytic methods for the synthesis of this peroxol. Investigations could target the use of transition metal catalysts, such as those based on iron, copper, or palladium, which are known to be effective in various oxidation and peroxidation reactions. The exploration of organocatalysts could also present a greener and more sustainable synthetic route. For transformations, research into catalytic systems that can selectively cleave the peroxide bond or utilize the peroxol as an oxidizing agent in a controlled manner would be of significant interest.

Development of Advanced Analytical Techniques for In Situ Monitoring

The transient and potentially reactive nature of peroxides necessitates advanced analytical methods for real-time monitoring of their formation and subsequent reactions. Future work could involve the application of spectroscopic techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy to track the vibrational modes of the peroxide bond. The use of advanced mass spectrometry techniques, such as electrospray ionization-mass spectrometry (ESI-MS), could aid in the identification of reactive intermediates and products in real-time.

Investigation of Chirality Transfer in Peroxol-Mediated Asymmetric Reactions

Given the chiral center at the benzylic position of the parent butane (B89635) chain, a key area of future research would be the investigation of chirality transfer in reactions mediated by this peroxol. If the peroxol can be synthesized in an enantiomerically pure form, its use as a chiral oxidant in asymmetric epoxidation, hydroxylation, or other oxidative transformations would be a primary focus. Understanding the mechanism of stereocontrol and the factors influencing enantioselectivity would be crucial.

Integration into Flow Chemistry Systems for Enhanced Reaction Control and Efficiency

The use of continuous flow chemistry offers significant advantages for handling potentially hazardous reagents like organic peroxides, including enhanced heat and mass transfer, improved safety, and the ability to telescope reaction sequences. Future studies would likely explore the synthesis and subsequent reactions of 2-Methyl-1-phenylbutane-2-peroxol in microreactor systems. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields, selectivities, and safer operational windows.

Fundamental Studies on Peroxol Reactivity Under Extreme Conditions

To fully understand the stability and reactivity profile of this peroxol, fundamental studies under non-standard conditions are warranted. This could include high-pressure and high-temperature studies to probe the limits of its thermal stability and decomposition pathways. Conversely, investigations at cryogenic temperatures could allow for the trapping and characterization of otherwise transient reactive intermediates. The study of its reactivity in supercritical fluids could also open up new avenues for its application in green chemistry.

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